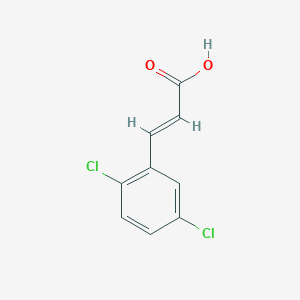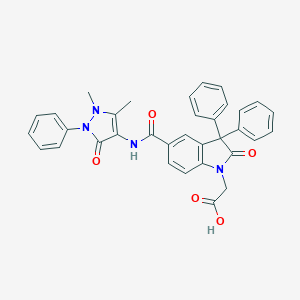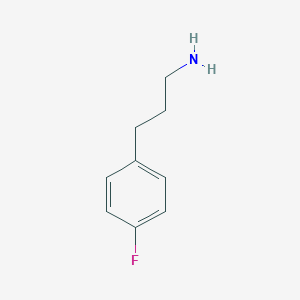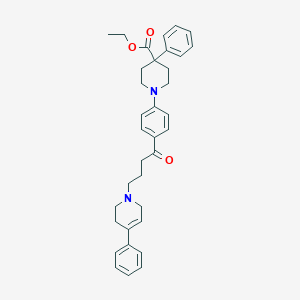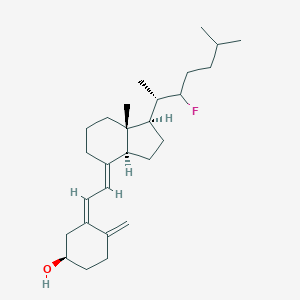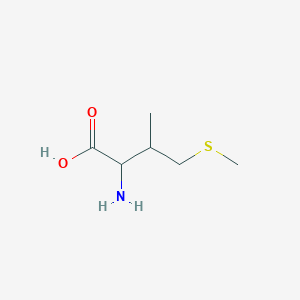![molecular formula C14H14O6S4 B010677 [4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate CAS No. 107014-69-7](/img/structure/B10677.png)
[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate, commonly known as MDPB, is a chemical compound with potential applications in scientific research. It belongs to the class of aryl disulfides and is known for its ability to act as a reducing agent.
Mecanismo De Acción
MDPB acts as a reducing agent by donating electrons to the compound being reduced. The disulfide bond in MDPB is broken, and the sulfur atoms in the compound are reduced to sulfhydryl groups. This process results in the formation of a stable product and the release of sulfur dioxide.
Efectos Bioquímicos Y Fisiológicos
MDPB has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. MDPB has been tested on various cell lines and has shown to have low cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPB is a simple and efficient reducing agent that can be used in a wide range of organic synthesis reactions. It is also relatively inexpensive and readily available. However, MDPB has limitations in terms of its stability and solubility. It is also sensitive to air and moisture, which can affect its reactivity.
Direcciones Futuras
There are several potential future directions for research on MDPB. One area of interest is the development of new and improved synthesis methods for MDPB. Another area of interest is the investigation of its antioxidant and anti-inflammatory properties in vivo. Additionally, MDPB can be modified to improve its stability and solubility, which would increase its potential applications in organic synthesis.
Métodos De Síntesis
MDPB can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(4-methylsulfonyloxyphenyl)phenol with thiourea in the presence of a base, followed by the reaction of the intermediate product with methanesulfonyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
MDPB has potential applications in scientific research, particularly in the field of organic synthesis. It can be used as a reducing agent in the synthesis of various compounds, including aryl halides, nitro compounds, and quinones. MDPB can also be used as a catalyst in the reduction of ketones and aldehydes. Additionally, MDPB has been shown to have antioxidant properties and can be used in the synthesis of antioxidants.
Propiedades
Número CAS |
107014-69-7 |
|---|---|
Nombre del producto |
[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate |
Fórmula molecular |
C14H14O6S4 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
[4-[(4-methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C14H14O6S4/c1-23(15,16)19-11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)20-24(2,17)18/h3-10H,1-2H3 |
Clave InChI |
NEUYKNIIXDOKJY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)SSC2=CC=C(C=C2)OS(=O)(=O)C |
SMILES canónico |
CS(=O)(=O)OC1=CC=C(C=C1)SSC2=CC=C(C=C2)OS(=O)(=O)C |
Sinónimos |
Bis(4-methylsulfonyloxyphenyl) persulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



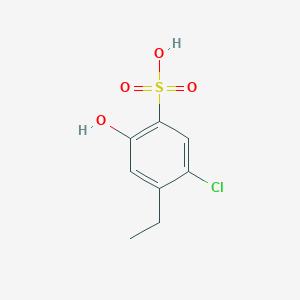
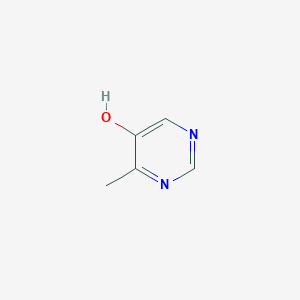
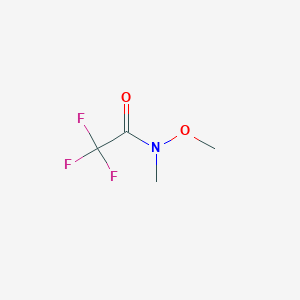

![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
